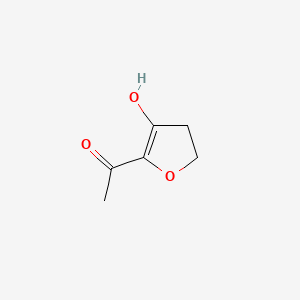![molecular formula C10H18O B13832284 (1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)
(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pinanol, also known as 2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol, is a bicyclic terpenoid derived from the terpene pinene. It contains a tertiary alcohol and exists in both cis and trans isomers, both of which are chiral . This compound is notable for its applications in the synthesis of other valuable chemicals, particularly in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Pinanol can be synthesized through the oxidation of pinane in the presence of a base, such as sodium hydroxide, and a free radical initiator like azobisisobutyronitrile. Oxygen is introduced into a mixture of pinane, base, and initiator until the desired yield of pinanol is obtained. The pinanol is then recovered through extraction and distillation .
Industrial Production Methods: Industrial production of 2-pinanol often involves the autoxidation of pinane with air to produce cis- and trans-2-pinane hydroperoxide, which is subsequently deoxygenated to yield 2-pinanol . Another method involves the thermal isomerization of cis-2-pinanol to linalool, which requires high temperatures (600-650°C) and specific reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pinanol undergoes various chemical reactions, including:
Oxidation: Conversion to 2-pinane hydroperoxide.
Reduction: Deoxygenation to yield pinane.
Isomerization: Thermal isomerization to linalool
Common Reagents and Conditions:
Oxidation: Sodium hydroxide and azobisisobutyronitrile as initiators.
Isomerization: High temperatures (350-600°C) and specific catalysts.
Major Products:
Linalool: A key product formed through the thermal isomerization of 2-pinanol.
Unsaturated hydrocarbons: By-products of the isomerization process.
Wissenschaftliche Forschungsanwendungen
2-Pinanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other terpenoids and fine chemicals.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and vitamins.
Wirkmechanismus
The mechanism of action of 2-pinanol involves the opening of the pinane ring in an intramolecular reaction. This process is crucial for the formation of linalool, a valuable fragrance compound. The isomerization of 2-pinanol to linalool is highly selective and involves specific reaction conditions to optimize yield and minimize by-products .
Vergleich Mit ähnlichen Verbindungen
Pinane: The precursor to 2-pinanol.
Linalool: A product of 2-pinanol isomerization.
Other Terpenoids: Compounds like menthol and camphor share structural similarities with 2-pinanol.
Uniqueness: 2-Pinanol is unique due to its ability to undergo selective isomerization to linalool, making it a valuable intermediate in the fragrance and flavor industries. Its chiral nature and the existence of both cis and trans isomers add to its distinctiveness .
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1S,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m1/s1 |
InChI-Schlüssel |
YYWZKGZIIKPPJZ-KHQFGBGNSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@H]2C[C@H]1C2(C)C)O |
Kanonische SMILES |
CC1(C2CCC(C1C2)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)

![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)

![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)




![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)




